molecular formula C13H19NO4 B3725861 Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate

Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate

Cat. No.: B3725861
M. Wt: 253.29 g/mol
InChI Key: NFSHKRIFCNUDAE-YCDCODFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with amino and oxo functional groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclohexene ring: Starting from a suitable precursor, the cyclohexene ring can be formed through cyclization reactions.

    Introduction of functional groups: Amino and oxo groups can be introduced through substitution reactions using appropriate reagents.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to form carboxylic acids.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or reduce double bonds.

    Substitution: Amino and oxo groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: As a precursor for the synthesis of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action for Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxobutanoate: A simpler ester with similar functional groups but lacking the cyclohexene ring.

    4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate is unique due to the combination of its cyclohexene ring and the presence of both amino and oxo functional groups. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl (4Z)-4-hydroxy-4-(2-imino-4,4-dimethyl-6-oxocyclohexylidene)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2)6-8(14)12(10(16)7-13)9(15)4-5-11(17)18-3/h14-15H,4-7H2,1-3H3/b12-9-,14-8?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSHKRIFCNUDAE-YCDCODFFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=N)C(=C(CCC(=O)OC)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=N)/C(=C(\CCC(=O)OC)/O)/C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate
Reactant of Route 5
Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate
Reactant of Route 6
Methyl 4-(2-amino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.